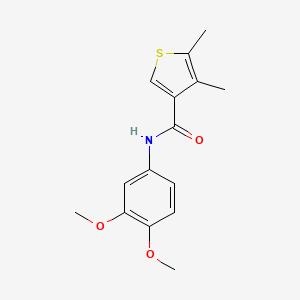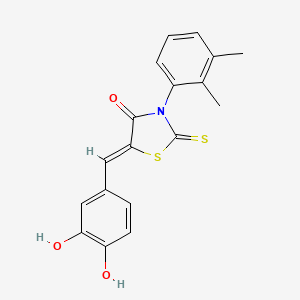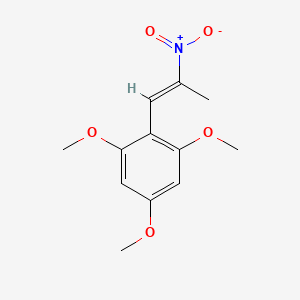
1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethoxy-2-(2-nitro-1-propen-1-yl)benzene is a chemical compound that belongs to the class of organic compounds known as nitroalkenes. It's a derivative of benzene where three methoxy groups and one nitropropenyl group are substituted onto the benzene ring. This compound is of interest due to its potential as a precursor to various chemical derivatives and for its unique chemical and physical properties.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through a versatile synthesis approach. Dauzonne and Royer (1986) reported a convenient one-step procedure for synthesizing 1-aryl-2-nitro-3-(3, 4, 5-trimethoxyphenyl)propenes by reacting 1, 2, 3-trimethoxy-5-(2-nitroethyl)benzene with aromatic or heterocyclic aldehydes. This method provides a pathway to produce new mescaline derivatives, showcasing the compound's role as a versatile precursor in organic synthesis (Dauzonne & Royer, 1986).
Molecular Structure Analysis
The molecular structure of derivatives similar to this compound has been studied through various methods, including X-ray crystallography. For example, the structure of 1,3,5-tris (trimethylstannyl) benzene, which shares structural similarities, was determined by gas-phase electron diffraction. This study provides insight into the bond lengths and angles within such compounds, crucial for understanding the electronic and spatial configuration that influences their reactivity and properties (Schultz et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives is influenced by the presence of electron-withdrawing and electron-donating groups. Peng et al. (2016) highlighted the role of strong electron-withdrawing substituents in enhancing anionophoric activity, a property that could be relevant for understanding the reactivity of nitropropenyl derivatives (Peng et al., 2016).
Applications De Recherche Scientifique
Molecular Electronics
Research by Chen et al. (1999) on a molecule containing a nitroamine redox center highlighted its use in electronic devices, demonstrating negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1. This study suggests potential applications in the development of molecular electronics with high switching ratios (Chen, Reed, Rawlett, & Tour, 1999).
Green Chemistry
Bellachioma et al. (2008) explored solvent-free conditions to synthesize 4-aryl-3-cyano-hexahydro-4H-1,2-benzoxazine-2-oxides, showcasing an environmentally friendly approach to chemical synthesis that emphasizes regio- and diastereoselectivity without the need for work-up procedures (Bellachioma, Castrica, Fringuelli, Pizzo, & Vaccaro, 2008).
Catalysis
Zhao et al. (2013) introduced a new copper-based metal-organic framework that acts as an efficient and recyclable heterogeneous catalyst for the enamination of β-ketoesters. This research opens pathways for using metal-organic frameworks in selective organic transformations with high yield and selectivity (Zhao, Deng, Ma, Ji, & Wang, 2013).
Anion Transport
Peng et al. (2016) found that 1,3-bis(benzimidazol-2-yl)benzene derivatives exhibit significant anionophoric activity, enhanced by electron-withdrawing substituents. This research has implications for designing new materials for anion transport and separation technologies (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).
Magnetic Properties
Research on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) by Fujita et al. (1996) discussed its antiferromagnetic exchange interaction, providing insights into the magnetic properties of molecular materials based on nitroxide radicals (Fujita, Tanaka, Suemune, Koga, Matsuda, & Iwamura, 1996).
Coordination Chemistry
Tikhonova et al. (2007) described the complexation of cyclic trimeric perfluoro-o-phenylenemercury with nitro compounds, highlighting the unique binding modes and structural features of coordination complexes involving nitroaromatic compounds. This research contributes to the understanding of anticrown complexation and its potential applications (Tikhonova, Tugashov, Dolgushin, Yakovenko, Petrovskii, Furin, Zaraisky, & Shur, 2007).
Propriétés
IUPAC Name |
1,3,5-trimethoxy-2-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(13(14)15)5-10-11(17-3)6-9(16-2)7-12(10)18-4/h5-7H,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPSFFLFSUERST-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1OC)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=C(C=C1OC)OC)OC)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)

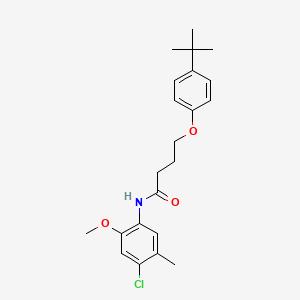
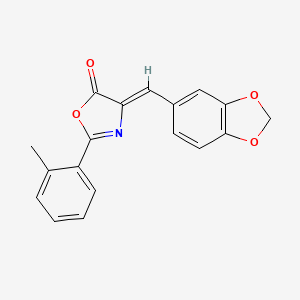
![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)
![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)
![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)

